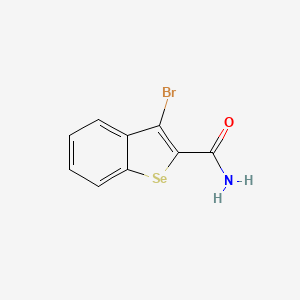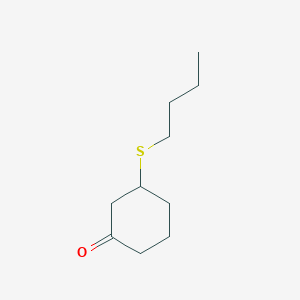![molecular formula C6H10F6P2 B14243762 {2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane CAS No. 189578-19-6](/img/structure/B14243762.png)
{2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane is a specialized organophosphorus compound It is characterized by the presence of both trifluoromethyl and dimethyl groups attached to phosphanyl and phosphane moieties, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane typically involves the reaction of bis(trifluoromethyl)phosphane with ethylene and dimethylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
{2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with lower oxidation states.
Substitution: The trifluoromethyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, {2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane is used as a ligand in coordination chemistry and catalysis. Its unique electronic properties make it suitable for stabilizing transition metal complexes and enhancing catalytic activity.
Biology and Medicine
In biological and medical research, this compound is explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive molecules
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of {2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane involves its interaction with molecular targets, such as transition metals and enzymes. The compound can act as a ligand, forming stable complexes with metals and modulating their reactivity. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Bis(trifluoromethyl)phosphane
- Dimethylphosphane
- Trifluoromethylphosphane
Uniqueness
{2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane is unique due to the presence of both trifluoromethyl and dimethyl groups, which impart distinct electronic and steric properties. This combination enhances its ability to stabilize metal complexes and participate in a wide range of chemical reactions.
Properties
CAS No. |
189578-19-6 |
|---|---|
Molecular Formula |
C6H10F6P2 |
Molecular Weight |
258.08 g/mol |
IUPAC Name |
2-[bis(trifluoromethyl)phosphanyl]ethyl-dimethylphosphane |
InChI |
InChI=1S/C6H10F6P2/c1-13(2)3-4-14(5(7,8)9)6(10,11)12/h3-4H2,1-2H3 |
InChI Key |
QPQXNLHXMBUXPF-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)CCP(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


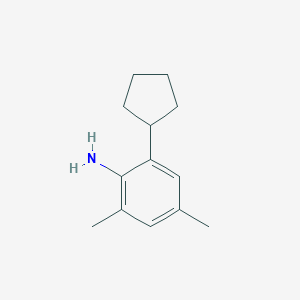
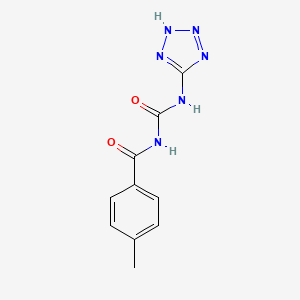

![Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl-](/img/structure/B14243696.png)
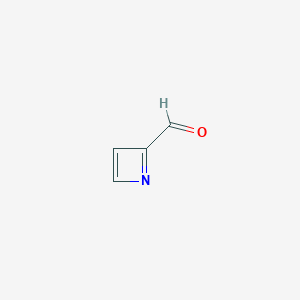
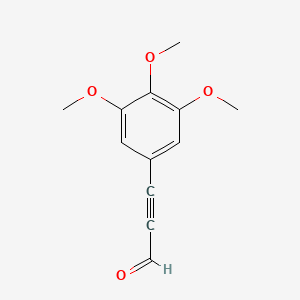
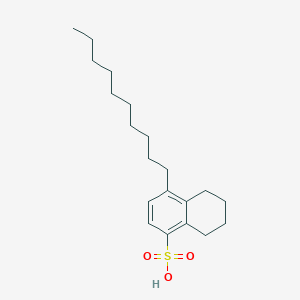
![6-Methyl-11-phenyl-5H-benzo[B]carbazole](/img/structure/B14243718.png)
![2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, (R)-](/img/structure/B14243726.png)
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide](/img/structure/B14243729.png)
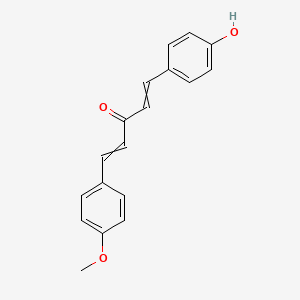
![Benzene, [(4,4,4-trimethoxybutoxy)methyl]-](/img/structure/B14243748.png)
